3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H8F2O3S It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-((phenylthio)methyl)benzoic acid.
Fluorination: The starting material is reacted with hydrogen fluoride to introduce fluorine atoms, resulting in the formation of the corresponding benzoic acid ester.
Methoxylation: The ester is then treated with methanol in the presence of a catalyst to introduce the methoxy group.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as organic photovoltaic devices
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, while the methoxy and methylthio groups can modulate its solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoro-2-methoxybenzoic acid
- 3,4-Difluoro-5-(methylthio)benzoic acid
- 2-Methoxy-5-(methylthio)benzoic acid
Uniqueness
3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H8F2O3S |
---|---|
Molekulargewicht |
234.22 g/mol |
IUPAC-Name |
3,4-difluoro-2-methoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H8F2O3S/c1-14-8-4(9(12)13)3-5(15-2)6(10)7(8)11/h3H,1-2H3,(H,12,13) |
InChI-Schlüssel |
LVMXMEVMTLGEJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1C(=O)O)SC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.